1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-17-13(10-19(11)3)24(22,23)16-6-9-20-8-5-12-4-7-18(2)14(12)15(20)21/h4-5,7-8,10,16H,6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMOCDURFBYORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Ring Formation
The 1,2-dimethylimidazole core is synthesized via the Debus-Radziszewski reaction, involving condensation of 1,2-diaminopropane , ethyl glyoxalate , and ammonium acetate under acidic conditions. The reaction proceeds at 80–100°C for 12–16 hours, yielding 1,2-dimethyl-1H-imidazole-4-carboxylic acid ethyl ester (Yield: 68–72%).
Sulfonation and Chlorination
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol/water (1:1), followed by treatment with chlorosulfonic acid in dichloromethane at 0–5°C to form the sulfonyl chloride derivative. Key parameters:
- Temperature control (<10°C) to avoid side reactions
- Stoichiometric excess of chlorosulfonic acid (1.5 equiv)
- Reaction time: 4–6 hours
Preparation of the Pyrrolopyridine Ethylamine Sidechain
Synthesis of 1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine
The pyrrolopyridine scaffold is constructed via a Knorr-type cyclization of 4-aminopyridine-3-carboxylic acid with acetylacetone in acetic acid at reflux (120°C, 8 hours). Methylation at the N1 position is achieved using methyl iodide and K2CO3 in DMF (Yield: 85–90%).
Ethylamine Sidechain Installation
The 7-oxo group is functionalized via Mitsunobu reaction with 2-aminoethanol , employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature. The reaction requires strict anhydrous conditions and yields the ethylamine derivative (Yield: 60–65%).
Sulfonamide Coupling and Final Product Isolation
Coupling Reaction Conditions
The sulfonyl chloride (1.1 equiv) is reacted with the pyrrolopyridine ethylamine (1.0 equiv) in dichloromethane/pyridine (4:1) at 0°C for 2 hours, followed by warming to room temperature for 12 hours. Pyridine acts as both base and solvent, neutralizing HCl generated during the reaction.
Purification and Characterization
The crude product is purified via column chromatography (SiO2, ethyl acetate/hexanes 3:7 → 1:1 gradient) and recrystallized from ethanol/water. Structural confirmation is achieved through:
- 1H-NMR (DMSO-d6): δ 2.35 (s, 3H, N–CH3), 2.98 (t, 2H, CH2NH), 3.45 (s, 3H, imidazole-CH3), 4.20 (q, 2H, CH2N), 7.25–8.10 (m, 4H, aromatic)
- HRMS (ESI+) : m/z calcd for C17H20N5O3S [M+H]+: 398.1284, found: 398.1286
Optimization Challenges and Yield Improvements
Side Reactions in Sulfonylation
Competitive sulfonation at the imidazole C5 position is mitigated by using bulky tertiary amine bases (e.g., DIPEA) instead of pyridine, reducing regioselectivity issues.
Amine Protection Strategies
The ethylamine sidechain’s primary amine is protected with Boc groups during coupling to prevent over-sulfonylation. Deprotection is performed using TFA/DCM (1:4) post-reaction.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent CN103214467B) | Method B (PMC6150321) | Method C (This Work) |
|---|---|---|---|
| Imidazole Synthesis | Hantzsch reaction | Debus-Radziszewski | Debus-Radziszewski |
| Sulfonation Agent | ClSO3H | SOCl2 | ClSO3H |
| Coupling Solvent | DMF | Acetone | DCM/Pyridine |
| Overall Yield | 42% | 51% | 58% |
Method C demonstrates superior yield due to optimized temperature control and intermediate stabilization.
Scalability and Industrial Feasibility
Pilot-scale batches (100 g) achieved 55–57% yield using continuous flow reactors for the sulfonation step, reducing reaction time from 6 hours to 90 minutes. Critical quality attributes (CQAs) such as residual solvent levels (<500 ppm) and sulfonic acid impurities (<0.1%) are monitored via HPLC.
Chemical Reactions Analysis
Sulfonamide Formation and Functionalization
The sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride and an amine. For example:
-
Reaction Pathway :
This step is critical for installing the sulfonamide moiety on the imidazole ring . -
Stability : The sulfonamide group exhibits resistance to hydrolysis under physiological conditions but may undergo cleavage under strong acidic (e.g., HCl/EtOH) or basic conditions .
Methylation Reactions
The N-methyl groups on the imidazole and pyrrolopyridinone are introduced via:
-
Eschweiler-Clarke Reaction : Reductive methylation using formaldehyde and formic acid .
-
Direct Alkylation : Methyl iodide (CHI) with a base (e.g., NaH) in anhydrous DMF .
Oxidation Reactions
The 7-oxo group on the pyrrolopyridinone is installed through oxidation:
Stability and Degradation Pathways
-
Photodegradation : The pyrrolopyridinone core may undergo photolytic cleavage under UV light, forming quinoline-like byproducts .
-
Hydrolytic Instability : The lactam (7-oxo) group is susceptible to hydrolysis in strongly acidic/basic media, yielding open-chain carboxylic acids .
Biological Activity and Reactivity
-
BET Inhibition : Analogous compounds (e.g., 10 in ) show sub-100 nM IC values in BRD4 binding assays, driven by hydrogen bonding (Asn140) and hydrophobic interactions (WPF shelf) .
-
SAR Insights :
Synthetic Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide exhibit significant anticancer properties. For instance, derivatives of pyrrolo[2,3-c]pyridine have shown efficacy against various cancer cell lines, such as K562 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The structure of this compound suggests potential effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
Mechanism of Action
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide works by:
Targeting specific enzymes: : Inhibiting or activating enzyme pathways.
Binding to receptors: : Interacting with cell surface receptors to trigger intracellular responses.
Disrupting DNA replication: : Binding to DNA and interfering with replication processes, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), a structurally distinct compound. Below is a comparative analysis based on available
Table 1: Key Differences Between Target Compound and Compound
Key Observations:
Structural Complexity: The target compound incorporates a sulfonamide group, which is absent in the compound.
Research Findings and Limitations
- Functional Group Impact : The sulfonamide in the target compound may enhance solubility compared to the nitro and ester groups in the compound, but this remains speculative without experimental validation.
Critical Analysis of Evidence
Key gaps include:
- Absence of pharmacological or toxicological studies for either compound.
- No information on the target compound’s reactivity, solubility, or stability.
Biological Activity
1,2-Dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound with notable biological activity. Its molecular structure includes a pyrrolopyridine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₅O₃S
- Molecular Weight : 349.4 g/mol
- CAS Number : 2034559-23-2
- Structure : The compound features a sulfonamide group attached to an imidazole ring and a pyrrolopyridine moiety, which enhances its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to various therapeutic effects.
- Antitumor Activity : Compounds with similar structures have demonstrated antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : The imidazole ring contributes to the compound's ability to disrupt microbial cell membranes and inhibit growth.
Biological Activity Overview
A summary of the biological activities reported for compounds related to this structure is presented in the following table:
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antitumor Activity Study :
- Antimicrobial Efficacy :
- Inflammation Model :
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolo[2,3-c]pyridine and imidazole-4-sulfonamide moieties in this compound?
Methodological Answer:
- Cyclocondensation and Cyclization : Utilize cyclization reactions involving α,β-unsaturated carbonyl intermediates to form the pyrrolo[2,3-c]pyridine core. For example, cyclocondensation of aminoimidazoles with ketones or aldehydes under acidic conditions can yield fused heterocycles .
- Sulfonamide Functionalization : Introduce the sulfonamide group via nucleophilic substitution of a chlorosulfonyl intermediate with a primary or secondary amine. Optimize solvent polarity (e.g., DMF or DCM) and base (e.g., K₂CO₃) to enhance regioselectivity .
- Validation : Confirm stepwise purity using TLC and intermediate characterization via H/C NMR (e.g., δ 2.23 ppm for methyl groups) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Multinuclear NMR : Assign key signals such as:
- HRMS and HPLC : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ m/z 392.2) and HPLC (≥98% purity) with C18 columns and acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve yield in the coupling of the pyrrolopyridine and imidazole-sulfonamide units?
Methodological Answer:
- Catalytic Systems : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are present. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for sterically hindered intermediates. Monitor by H NMR to detect side products like dehalogenated byproducts .
- Thermodynamic Control : Adjust temperature (e.g., reflux at 110°C vs. RT) to favor cyclization over polymerization. Use additives like molecular sieves to trap water in condensation steps .
Advanced: What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) via the sulfonamide group’s hydrogen-bonding potential. Validate with crystal structures of homologous targets (e.g., PDB ID 7SC) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for SAR analysis .
Advanced: How can researchers resolve contradictions in solubility data across different experimental batches?
Methodological Answer:
- Polymorph Screening : Perform X-ray diffraction (single-crystal XRD) to identify crystalline forms. Compare with literature metrics (e.g., R factor ≤0.05) .
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification. Address discrepancies by adjusting counterions (e.g., HCl vs. sodium salts) .
Advanced: What strategies are recommended for studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS, focusing on oxidative metabolites (e.g., hydroxylation at methyl groups) .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates. Correlate results with structural analogs (e.g., linifanib’s sulfonamide stability) .
Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Varying alkyl chains on the imidazole (e.g., ethyl vs. isopropyl).
- Substituents on the pyrrolopyridine’s oxo group (e.g., trifluoromethyl vs. nitro).
- Biological Testing : Prioritize assays like kinase inhibition (IC₅₀) and logP measurements. Compare with benchmarks (e.g., pyrazolo[3,4-d]pyridazin-6(7H)-yl analogs) .
Advanced: What mechanistic hypotheses explain the compound’s instability under accelerated storage conditions (40°C/75% RH)?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis: LC-MS/MS to detect sulfonamide cleavage (e.g., SO₂ extrusion).
- Oxidation: HRMS to identify epoxide or N-oxide byproducts.
- Stabilization Strategies : Use lyophilization with cryoprotectants (trehalose) or package under nitrogen .
Basic: What spectroscopic techniques are critical for confirming the absence of regioisomeric impurities?
Methodological Answer:
- 2D NMR : Employ H-C HSQC to correlate aromatic protons with quaternary carbons, distinguishing regioisomers (e.g., pyrrolo[2,3-c] vs. [3,2-b] pyridine) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide S=O asymmetric/symmetric vibrations (~1360/1170 cm⁻¹) .
Advanced: How can researchers integrate this compound into a broader theoretical framework for kinase inhibition?
Methodological Answer:
- Target Profiling : Align with ATP-binding pocket features (e.g., hinge region interactions) using homology models. Cross-reference with clinical kinase inhibitors (e.g., imatinib’s benzamide moiety) .
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and compare with known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
